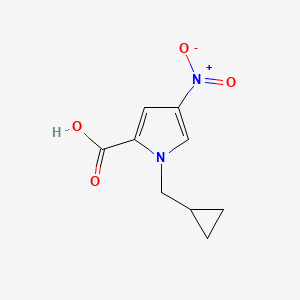
1H-Pyrrole-2-carboxylic acid, 1-(cyclopropylmethyl)-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2-carboxylic acid, 1-(cyclopropylmethyl)-4-nitro- is an organic compound that features a cyclopropylmethyl group, a nitro group, and a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-(cyclopropylmethyl)-4-nitro- can be achieved through several synthetic routes
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole-2-carboxylic acid, 1-(cyclopropylmethyl)-4-nitro- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include amino derivatives, substituted pyrroles, and various cyclopropylmethyl derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2-carboxylic acid, 1-(cyclopropylmethyl)-4-nitro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-(cyclopropylmethyl)-4-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyclopropylmethyl group can also influence the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylmethyl derivatives: Compounds with similar cyclopropylmethyl groups but different functional groups.
Nitro-pyrrole derivatives: Compounds with nitro groups attached to pyrrole rings but different substituents.
Uniqueness
1H-Pyrrole-2-carboxylic acid, 1-(cyclopropylmethyl)-4-nitro- is unique due to the combination of its cyclopropylmethyl group and nitro group on a pyrrole ring. This combination imparts distinct chemical and biological properties that are not commonly found in other compounds.
Eigenschaften
Molekularformel |
C9H10N2O4 |
|---|---|
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
1-(cyclopropylmethyl)-4-nitropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O4/c12-9(13)8-3-7(11(14)15)5-10(8)4-6-1-2-6/h3,5-6H,1-2,4H2,(H,12,13) |
InChI-Schlüssel |
DTWJEOFOWPRNTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CN2C=C(C=C2C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















